(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
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Overview
Description
(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolidinone core, which is often associated with a range of biological activities.
Mechanism of Action
Action Environment:
Environmental factors (e.g., UV radiation, pH, temperature) can influence its efficacy and stability. UV exposure may affect its activity, while pH changes could alter its solubility.
Remember, this compound holds promise in dermatology and cosmetics due to its potential as a skin-lightening agent. 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the following steps:
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Formation of the Thiazolidinone Core: : The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazolidinone ring.
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Benzylidene Formation: : The thiazolidinone is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.
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Acetamide Formation: : Finally, the benzylidene derivative is reacted with 4-aminophenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies have shown that derivatives of this compound may inhibit certain enzymes or pathways involved in disease processes, offering potential for new treatments.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings, with specific desired properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with similar benzylidene structures are studied for their antimicrobial and anticancer activities.
Uniqueness
What sets (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide apart is the combination of the thiazolidinone core with the hydroxybenzylidene and acetamide functionalities. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-11(21)19-13-4-6-14(7-5-13)20-17(23)16(25-18(20)24)10-12-2-8-15(22)9-3-12/h2-10,22H,1H3,(H,19,21)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAWPFWKJTXZJU-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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